D-Glucosamine-1-phosphate

Description

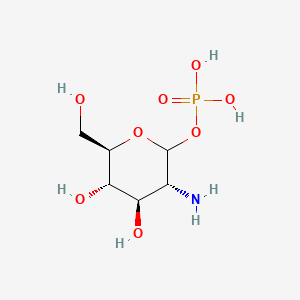

Molecular Composition and Stereochemical Configuration

The molecular structure of D-Glucosamine-1-phosphate is characterized by a specific chemical formula of C₆H₁₄NO₈P, with a molecular weight of 259.15 grams per mole. This compound represents a phosphorylated derivative of glucosamine, where the phosphate group is attached to the anomeric carbon position. The systematic International Union of Pure and Applied Chemistry name for this compound is [(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate, which precisely describes its stereochemical configuration.

The stereochemical arrangement of this compound exhibits absolute stereochemistry with five defined stereocenters, all maintaining their specific spatial orientations. The compound possesses an optical activity designation of negative rotation, indicating its specific interaction with polarized light. The stereochemical configuration follows the R/S designation system, with the carbon atoms at positions 2, 3, 4, and 6 having R configuration, while the carbon at position 5 maintains S configuration. This precise stereochemical arrangement is crucial for the biological activity and recognition by various enzymes that interact with this substrate.

The molecular structure includes several functional groups that contribute to its chemical behavior and biological significance. The amino group at the 2-position replaces the typical hydroxyl group found in glucose, while hydroxyl groups are present at positions 3, 4, and 6. The primary hydroxymethyl group at position 6 provides additional sites for potential chemical modifications or interactions. The phosphate group attached to the anomeric carbon creates a high-energy bond that is essential for many enzymatic reactions involving this compound.

Chemical analysis reveals that this compound contains one nitrogen atom integrated into the sugar ring structure, distinguishing it from typical hexose sugars. The phosphate moiety contributes three oxygen atoms beyond those present in the basic sugar structure, creating a total of eight oxygen atoms in the molecular formula. This composition allows for multiple hydrogen bonding opportunities, which significantly influence the compound's solubility and interaction properties with aqueous environments and biological macromolecules.

Properties

IUPAC Name |

[(3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14NO8P/c7-3-5(10)4(9)2(1-8)14-6(3)15-16(11,12)13/h2-6,8-10H,1,7H2,(H2,11,12,13)/t2-,3-,4-,5-,6?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMJBYRVFGYXULK-IVMDWMLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OP(=O)(O)O)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)OP(=O)(O)O)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Recombinant Enzyme Systems

Recent advances utilize recombinant enzymes to overcome scalability challenges. For instance, phosphoacetylglucosamine mutase (PGM3) interconverts GlcN-6-P and GlcN-1-P in Escherichia coli. Overexpression of pgm3 in engineered strains shifts equilibrium toward GlcN-1-P, achieving intracellular concentrations of 12–15 mM.

Microbial Fermentation Using Engineered Strains

Industrial-scale production increasingly relies on metabolically engineered microorganisms. Patents describe strains of E. coli with modified amino sugar pathways to accumulate GlcN-1-P. Key genetic modifications include:

-

Deletion of nagB : Blocks GlcN-6-P deamination to fructose-6-phosphate.

-

Overexpression of glmS : Enhances glucosamine-6-phosphate synthase activity.

-

Inactivation of glmM : Prevents conversion of GlcN-6-P to GlcN-1-P, redirecting flux to alternative pathways.

Fermentation protocols typically use glucose as a carbon source, with yields reaching 8–10 g/L in high-cell-density cultures. Post-fermentation processing involves cell lysis, anion-exchange chromatography, and ethanol precipitation to isolate GlcN-1-P at >95% purity.

Chemical Phosphorylation Strategies

Chemical synthesis provides an alternative for laboratories lacking biocatalytic infrastructure. A common approach involves phosphorylating glucosamine using phosphorus oxychloride (POCl₃) in anhydrous pyridine:

Reaction conditions (e.g., −10°C, 4-hour incubation) minimize side products, yielding 45–50% GlcN-1-P after silica gel purification. However, this method requires stringent anhydrous conditions and generates hazardous waste, limiting its industrial adoption.

Solid-Phase Synthesis

Solid-supported synthesis improves purity by immobilizing glucosamine on resin beads. Phosphorylation with O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) achieves 65–70% yields, though scalability remains a challenge.

Comparative Analysis of Preparation Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Enzymatic (cell-free) | 60–70% | 85–90% | Moderate | High |

| Microbial fermentation | 8–10 g/L | >95% | High | Low |

| Chemical phosphorylation | 45–50% | 75–80% | Low | Moderate |

Table 1: Performance metrics of GlcN-1-P synthesis methods. Fermentation balances yield and cost, whereas enzymatic methods suit small-scale applications .

Scientific Research Applications

Role in Antibiotic Development

D-Glucosamine-1-phosphate is integral to the biosynthesis of peptidoglycan, a vital component of bacterial cell walls. The enzyme glucosamine-1-phosphate acetyltransferase (GlmU) catalyzes the conversion of this compound to N-acetyl-D-glucosamine-1-phosphate, which is a precursor for UDP-N-acetylglucosamine, necessary for peptidoglycan synthesis. Disruption of this pathway can lead to bacterial cell death, making GlmU a promising target for antibiotic development.

Case Study: Targeting GlmU in Mycobacterium tuberculosis

Research has shown that inhibiting GlmU can effectively reduce the survival rates of Mycobacterium tuberculosis in host cells. A study utilized crystallography and kinetic analysis to identify residues critical for GlmU activity, paving the way for new antibiotic candidates against tuberculosis .

Nutritional Supplementation and Longevity

D-Glucosamine has been studied for its potential health benefits, particularly in joint health and longevity. It acts as a glycolysis inhibitor, which may extend lifespan by activating metabolic pathways that promote mitochondrial biogenesis.

Case Study: Effects on Caenorhabditis elegans

A notable study demonstrated that D-glucosamine supplementation extended the lifespan of Caenorhabditis elegans by impairing glucose metabolism and enhancing mitochondrial function. This effect was linked to the activation of AMP-activated protein kinase (AMPK), suggesting that D-glucosamine could mimic caloric restriction effects .

Veterinary Applications

Research indicates that D-glucosamine supplementation can improve joint health in animals, particularly in horses and sheep. Studies have explored the absorption rates of glucosamine in ruminants and its effects on joint health management.

Case Study: Joint Health in Sheep

In an experimental study involving sheep, glucosamine supplementation was administered to evaluate its impact on blood plasma levels and joint health. Preliminary results indicated elevated glucosamine levels in supplemented sheep, suggesting potential benefits for joint health management .

Metabolic Research

This compound plays a role in metabolic pathways involving amino sugars. It is involved in the synthesis of glycosaminoglycans and glycoproteins, which are essential for cellular functions.

Case Study: Metabolic Control via Glucosamine Pathways

Investigations into glucosamine metabolism have highlighted its dual role as both a substrate and an inhibitor within metabolic pathways. Studies have indicated that manipulating glucosamine levels can affect various metabolic processes, including those related to energy homeostasis and cellular signaling .

Implications for Human Health

The implications of D-glucosamine extend into human health, particularly concerning metabolic disorders. Its involvement in pathways related to sialic acid storage diseases underscores its significance in understanding certain genetic conditions.

Metabolic Disorders

Research has identified a connection between N-acetylglucosamine-1-phosphate and metabolic disorders such as Salla disease. Understanding these pathways can lead to better therapeutic strategies for managing such conditions .

Mechanism of Action

D-Glucosamine-1-phosphate exerts its effects by participating in the biosynthesis of glycosaminoglycans, which are essential components of cartilage and other connective tissues. The compound acts as a precursor for the synthesis of these macromolecules, thereby supporting the structural integrity and function of tissues. The molecular targets include enzymes involved in the glycosylation process, such as glycosyltransferases .

Comparison with Similar Compounds

N-Acetyl-D-Glucosamine-1-Phosphate (GlcNAc-1-P)

- Structure: GlcNAc-1-P is acetylated at the amino group of GlcN-1-P, forming 2-acetamido-2-deoxy-α-D-glucose-1-phosphate .

- Biosynthesis & Role : Synthesized from GlcN-1-P via GlmU acetyltransferase activity, GlcNAc-1-P is a direct precursor to UDP-GlcNAc, which is indispensable for peptidoglycan and lipopolysaccharide assembly .

- Key Differences :

Glucuronic Acid-1-Phosphate (GlcA-1-P)

- Structure: GlcA-1-P replaces the C2 amino group of GlcN-1-P with a carboxylic acid group, forming uronic acid .

- Role: Primarily involved in detoxification pathways and glycosaminoglycan synthesis (e.g., hyaluronic acid) .

- Key Differences: Metabolic Pathway: Unlike GlcN-1-P, GlcA-1-P participates in vitamin C synthesis and xenobiotic conjugation in humans . Bacterial Relevance: Limited role in bacterial cell wall metabolism compared to GlcN-1-P derivatives .

UDP-N-Acetylglucosamine-1-Phosphate (UDP-GlcNAc-1-P)

- Structure : UDP-GlcNAc-1-P is a uridine diphosphate (UDP)-activated form of GlcNAc-1-P .

- Role: Acts as a nucleotide sugar donor for glycosyltransferases in cell wall biosynthesis and protein glycosylation .

- Key Differences: Activation State: The UDP moiety enables high-energy transfer reactions, unlike non-activated GlcN-1-P or GlcNAc-1-P . Cross-Kingdom Function: UDP-GlcNAc is conserved in eukaryotes (e.g., human O-GlcNAcylation) and prokaryotes, whereas GlcN-1-P is primarily bacterial .

2-Azido-2-Deoxy-D-Glucose-1-Phosphate (GlcN3-1-P)

- Structure: An azido-modified analogue of GlcN-1-P, with an N3 group replacing the C2 amino group .

- Role : Used in metabolic labeling and click chemistry applications to study glycan biosynthesis .

- Key Differences: Chemical Reactivity: The azido group enables bioorthogonal reactions, unlike native GlcN-1-P . Biological Activity: Non-metabolizable in most pathways, making it a tool for probing enzyme mechanisms .

Research Findings and Kinetic Data

Table 1: Enzymatic Activity of GlmU Homologs

Key Insight : Bs-GlmU exhibits significantly lower acetyltransferase activity than Ec-GlmU, attributed to structural differences in residues C405 and A380 .

Biological Activity

D-Glucosamine-1-phosphate (GlcN-1-P) is a significant metabolite in various biological processes, particularly in the biosynthesis of glycoproteins and glycolipids. This article explores its biological activity, mechanisms of action, and implications in health and disease, supported by research findings and case studies.

Overview of this compound

This compound is an amino sugar phosphate that plays a crucial role in the metabolism of carbohydrates and lipids. It is involved in the synthesis of UDP-N-acetylglucosamine, a precursor for peptidoglycan and lipopolysaccharide biosynthesis in bacteria, which are essential components of cell walls .

Biological Functions

1. Role in Glycosylation:

this compound is crucial for glycosylation processes, where it contributes to the formation of glycoproteins and glycolipids. This process is vital for cell signaling, structural integrity, and immune responses.

2. Enzymatic Reactions:

It serves as a substrate for various enzymes, including:

- UDP-N-acetylhexosamine pyrophosphorylase: Converts GlcN-1-P into UDP-N-acetylglucosamine .

- N-acetylglucosamine-1-phosphate uridyltransferase: Catalyzes the conversion of this compound to UDP-N-acetylglucosamine, highlighting its importance in bacterial metabolism .

3. DNA Interaction:

Research has indicated that D-glucosamine can induce DNA strand scission, suggesting potential roles in cellular signaling or response to stress .

Case Study 1: Bacterial Metabolism

A study on Escherichia coli demonstrated that the glmU gene product catalyzes the formation of UDP-N-acetylglucosamine from GlcN-1-P. The study revealed that the acetyltransferase activity was significantly higher than its uridyltransferase activity, indicating a preferential pathway for GlcN-1-P utilization in bacterial cell wall synthesis .

Case Study 2: Antibacterial Properties

Research has shown that targeting enzymes involved in the metabolism of D-glucosamine derivatives can lead to novel antibacterial therapies. For instance, inhibiting the pathway that converts GlcN-1-P to UDP-N-acetylglucosamine may disrupt bacterial growth and survival .

Data Tables

| Biological Activity | Enzyme Involved | Outcome |

|---|---|---|

| Conversion to UDP-N-acetylglucosamine | UDP-N-acetylhexosamine pyrophosphorylase | Essential for cell wall synthesis |

| Formation of glycoproteins | Glycosyltransferases | Cell signaling and immunity |

| DNA interaction | Unknown mechanisms | Potential stress response |

Implications in Health

The biological activity of this compound extends into health-related areas:

- Metabolic Disorders: Dysregulation of glucosamine metabolism is linked to conditions such as osteoarthritis and diabetes. Supplementation with glucosamine has been shown to alleviate symptoms by enhancing cartilage synthesis .

- Antibiotic Development: Understanding the metabolic pathways involving D-glucosamine can lead to new antibiotic strategies targeting bacterial cell wall synthesis .

Chemical Reactions Analysis

Conversion to Uridine Diphosphate-N-acetylglucosamine

N-Acetyl-glucosamine 1-phosphate and uridine triphosphate can be converted into uridine diphosphate-N-acetylglucosamine, a reaction catalyzed by UDP-N-acetylhexosamine pyrophosphorylase .

Glucosamine-1-phosphate Acetyltransferase Reaction

Glucosamine-1-phosphate acetyltransferase (GlmU) catalyzes the formation of N-acetylglucosamine-1-phosphate from α-D-glucosamine-1-phosphate and acetyl-CoA . This is a critical step in the biosynthesis of UDP-GlcNAc, essential for lipopolysaccharide and peptidoglycan production in bacteria .

Uridylyltransferase Reaction

GlmU also catalyzes a uridylyltransferase reaction, converting GlcNAc-1P to UDP-GlcNAc using UTP as a uridyl group donor and releasing pyrophosphate .

Interconversion with Glucosamine 6-phosphate

Phosphoacetylglucosamine mutase interconverts GlcNAc-6-P and GlcNAc-1-P .

Role as a Substrate

Glucosamine-1P serves as a substrate for UDP-N-acetylglucosamine diphosphorylase, which is involved in the synthesis of UDP-N-acetylglucosamine .

Hydrolysis

Glucosamine-2-sulphate and glucosamine-6-sulphate can be hydrolyzed to free D-glucosamine through incubation in hydrochloric acid . Incubation in 2 M HCl for 1 hour results in complete hydrolysis of both the -2- and -6-sulphate groups .

Enzyme Interactions

Glucosamine-1-phosphate interacts with various enzymes like GlmU, which has both acetyltransferase and uridylyltransferase activities. These activities are vital for synthesizing UDP-GlcNAc, a precursor for bacterial cell wall components .

GlmU Enzyme Activity

Mycobacterium tuberculosis GlmU utilizes ternary complex formation to transfer an acetyl group from acetyl-coenzyme A to glucosamine 1-phosphate to form N-acetylglucosamine 1-phosphate .

Dual Sugar Nucleotidyltransferase Activities

The ST0452 protein, a homologue, displays both glucose-1-phosphate thymidylyltransferase and N-acetyl-D-glucosamine-1-phosphate uridylyltransferase activities .

Reactions

Glucosamine-1P participates in several reactions :

-

Uridine triphosphate + Glucosamine-1P ↔ Pyrophosphate + Uridine diphosphate-N-acetylglucosamine

-

Acetyl-CoA + alpha-D-Glucosamine 1-phosphate ↔ Coenzyme A + Glucosamine-1P

-

Glucosamine-1P + Acetyl-CoA > Hydrogen ion + N-acetyl-α-D-glucosamine 1-phosphate + Coenzyme A

-

Glucosamine-1P ↔ Glucosamine 6-phosphate

-

Glucosamine 6-phosphate ↔ Glucosamine-1P + Glucosamine-1P

-

Glucosamine-1P + Acetyl-CoA + Glucosamine-1P > N-Acetyl-glucosamine 1-phosphate + Coenzyme A + Hydrogen ion + N-Acetyl-glucosamine 1-phosphate

Role in Escherichia coli

Alpha-D-glucosamine 1-phosphate is a metabolite found in Escherichia coli, participating in amino sugar and nucleotide sugar metabolism .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying D-Glucosamine-1-phosphate in biological samples, and how do they address variability in detection?

- Methodology : The Auto-Analyzer Assay utilizes enzymatic coupling with NADP+/ATP and spectrophotometric detection, requiring strict reagent preparation protocols (e.g., R1 buffer composition: 21.67 mL total volume with HK/G6P-DH/PGI enzymes) to ensure reproducibility. High-performance liquid chromatography (HPLC) with L1 or LC-ABZ columns is recommended for resolving structural analogs, such as differentiating this compound from N-acetylated forms .

- Key Considerations : Calibration curves must be batch-specific to account for reagent instability, and internal standards (e.g., isotopically labeled analogs) are advised to mitigate matrix effects in complex biological samples .

Q. What is the role of this compound in bacterial cell wall biosynthesis, and how can its enzymatic synthesis be experimentally validated?

- Mechanistic Insight : this compound is a precursor for peptidoglycan synthesis, requiring phosphoglucosamine mutase (GlmM) for its conversion to Glucosamine-6-phosphate. Validation involves in vitro assays with purified GlmM, monitoring phosphate transfer via malachite green reagent or <sup>31</sup>P-NMR .

- Experimental Design : Use knockout E. coli strains (e.g., ΔglmM) complemented with wild-type or mutant enzymes to assess essentiality. Activity can be quantified by measuring UDP-GlcNAc levels via LC-MS .

Q. How can researchers distinguish this compound from its structural analogs, such as N-acetyl-D-glucosamine-1-phosphate, in metabolic studies?

- Analytical Strategy : Employ tandem mass spectrometry (MS/MS) with selective reaction monitoring (SRM) for fragment ions (e.g., m/z 259 → 97 for the phosphate group). Chromatographic separation using HILIC columns improves resolution of acetylated vs. non-acetylated species .

- Cross-Validation : Enzymatic treatment with specific phosphatases (e.g., alkaline phosphatase) followed by glucose-6-phosphate dehydrogenase (G6PDH) assays confirms the presence of the 1-phosphate moiety .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in this compound’s metabolic flux between bacterial and eukaryotic systems?

- Metabolic Tracing : Use <sup>13</sup>C- or <sup>15</sup>N-labeled this compound (e.g., N-Acetyl-α-D-<sup>15</sup>N-glucosamine-1-phosphate) in isotopomer analysis via GC-MS or NMR to track incorporation into peptidoglycan (bacteria) versus hexosamine pathway intermediates (eukaryotes) .

- Contradiction Analysis : Discrepancies in flux rates may arise from differential expression of salvage pathway enzymes (e.g., NagK kinase). Knockdown/knockout models in eukaryotic cells can isolate contributions of de novo synthesis vs. salvage pathways .

Q. How can structural studies of this compound-binding enzymes inform inhibitor design for antimicrobial applications?

- Techniques : X-ray crystallography of GlmU (Mycobacterium tuberculosis) complexed with this compound reveals conserved active-site residues (e.g., Arg-18, Asp-102) critical for substrate binding. Molecular dynamics simulations predict competitive inhibition by phosphonate analogs .

- Validation : In vitro enzyme inhibition assays (IC50 determination) coupled with MIC testing against pathogenic strains (e.g., Staphylococcus aureus) validate target specificity .

Q. What methodologies quantify this compound’s diagnostic potential in hepatocellular carcinoma (HCC) versus liver cirrhosis?

- Clinical Metabolomics : GC-MS-based profiling of plasma samples identifies α-D-Glucosamine-1-phosphate as elevated in HCC (AUC = 0.92 when combined with AFP and clinical covariates). Multivariate ROC analysis is critical for distinguishing confounding factors (e.g., glycine/creatinine ratios in cirrhosis) .

- Preanalytical Considerations : Stabilize samples with phosphatase inhibitors to prevent enzymatic degradation during storage .

Methodological Challenges and Solutions

Q. How can researchers optimize this compound synthesis in microbial systems while minimizing byproduct formation?

- Bioreactor Design : Use Mucor indicus cultures with controlled phosphate levels (0.1–0.3 mM) to enhance yield (reported 12.8 g/L) while reducing glucosamine-6-phosphate accumulation. Fed-batch strategies with pH-stat control improve carbon flux .

- Downstream Processing : Two-step purification involving anion-exchange chromatography (Q Sepharose) and size-exclusion chromatography (Sephadex G-25) achieves >95% purity .

Q. What are the limitations of current enzymatic assays for this compound mutase activity, and how can they be addressed?

- Assay Limitations : Background ATPase activity in crude lysates interferes with coupled assays. Solutions include using purified enzymes or adding ATPase inhibitors (e.g., sodium orthovanadate) .

- Alternative Methods : <sup>31</sup>P-NMR directly monitors phosphate migration from C1 to C6 positions without enzymatic coupling, providing unambiguous kinetic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.